Dodec-11-yn-1-amine

Description

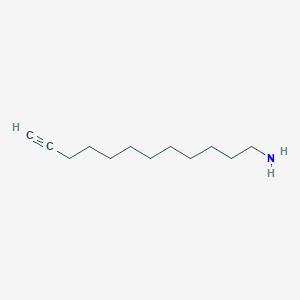

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

dodec-11-yn-1-amine |

InChI |

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-13H2 |

InChI Key |

GPHIKNITHYFHQH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for Dodec 11 Yn 1 Amine

Retrosynthetic Approaches to Dodec-11-yn-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered the most logical.

One approach involves a C-N bond disconnection. This strategy identifies an amine source (like ammonia, or synthetically, an azide (B81097) or phthalimide) and a corresponding C12 electrophile, such as 12-halo-dodec-1-yne. The forward reaction would then involve nucleophilic substitution to form the final amine.

A second, and often more versatile, approach is a C-C bond disconnection. A key disconnection can be made between C10 and C11 of the dodecyne chain. This leads to two synthons: a nucleophilic acetylide anion and a ten-carbon electrophilic fragment containing a masked or protected amine. This strategy allows for the construction of the carbon skeleton from smaller, more accessible precursors.

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |

| C-N Bond Disconnection | 12-Halo-dodec-1-yne | Azide (N₃⁻) or Ammonia (NH₃) | Nucleophilic Substitution followed by reduction (for azide) |

| C-C Bond Disconnection | Acetylide (HC≡C⁻) | 10-Halo-N-protected-decanamine | Acetylide Alkylation |

Classical Synthesis Strategies for Alkyne-Amine Compounds

Classical methods provide foundational and reliable pathways to construct molecules like this compound, often relying on robust and well-understood reactions.

Alkylation of Acetylide Anions in C-C Bond Formation

The alkylation of acetylide anions is a powerful method for forming carbon-carbon bonds, making it a cornerstone of alkyne synthesis. masterorganicchemistry.comyoutube.comlibretexts.org The process begins with the deprotonation of a terminal alkyne using a strong base, typically sodium amide (NaNH₂), to generate a highly nucleophilic acetylide anion. masterorganicchemistry.com This anion can then react with a primary alkyl halide in an SN2 reaction to create a longer, internal alkyne. masterorganicchemistry.comyoutube.com

To synthesize this compound via this route, one could react sodium acetylide with a 10-carbon alkyl halide that already contains a protected amine function, such as N-(10-bromodecyl)phthalimide. The use of a primary halide is critical, as secondary or tertiary halides lead to elimination reactions due to the strong basicity of the acetylide ion. masterorganicchemistry.com This method is highly valued in synthesis for its ability to extend carbon chains from smaller precursors. youtube.com

| Alkyne Precursor | Alkyl Halide Precursor (with protected amine) | Reaction Conditions | Product before Deprotection |

| Acetylene | N-(10-Bromodecyl)phthalimide | 1. NaNH₂, liq. NH₃2. Add alkyl halide | N-(Dodec-11-ynyl)phthalimide |

| 1-Ethynyl-4-nitrobenzene | 10-Bromo-N-(tert-butoxycarbonyl)decan-1-amine | 1. NaNH₂, THF2. Add alkyl halide | tert-Butyl (12-(4-nitrophenyl)dodec-11-ynyl)carbamate |

Reduction of Nitriles or Azides with Alkyne Moieties

Introducing the primary amine group is often achieved as one of the final steps in a synthesis to avoid side reactions. The reduction of nitriles and azides are two of the most effective methods for preparing primary amines. libretexts.org

Azide Reduction: This two-step method involves an SN2 reaction where an azide ion (N₃⁻) displaces a halide from an alkynyl halide, such as 12-bromo-dodec-1-yne. youtube.com The resulting alkynyl azide is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation. youtube.commasterorganicchemistry.com Catalytic hydrogenation can also be employed. youtube.com This route is advantageous because the azide intermediate is not nucleophilic, preventing the overalkylation that can occur when using ammonia. libretexts.org

Nitrile Reduction: This method simultaneously extends the carbon chain and introduces a nitrogen atom. For instance, an 11-carbon halide can be converted to a 12-carbon nitrile via an SN2 reaction with sodium cyanide (NaCN). youtube.comyoutube.com The resulting nitrile is then reduced to the primary amine. Common reducing agents include LiAlH₄, which is highly effective, or catalytic hydrogenation with catalysts like palladium, platinum, or nickel at elevated temperatures and pressures. libretexts.orgchemguide.co.uklibretexts.org Electrochemical methods using nickel foam cathodes have also emerged as a sustainable alternative for nitrile hydrogenation. nih.gov

| Functional Group | Reducing Agent | Typical Conditions | Product |

| Alkynyl Azide | Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in ether/THF2. H₂O or acid workup | Primary Amine youtube.comyoutube.com |

| Alkynyl Azide | Catalytic Hydrogenation (H₂) | H₂, Pd/C or Pt catalyst | Primary Amine youtube.com |

| Alkynyl Nitrile | Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in ether/THF2. H₂O or acid workup | Primary Amine youtube.comchemguide.co.uk |

| Alkynyl Nitrile | Catalytic Hydrogenation (H₂) | H₂, Ni, Pt, or Pd catalyst, high T/P | Primary Amine acs.orggoogle.com |

| Alkynyl Nitrile | Sodium Borohydride (B1222165) (NaBH₄) / CoCl₂ | NaBH₄, CoCl₂ in Methanol (B129727) | Primary Amine |

Multi-Step Conversions from Lipid or Fatty Acid Precursors

Renewable resources like fatty acids and their derivatives serve as attractive starting materials for long-chain compounds. researchgate.netacs.org Synthesizing this compound from a lipid precursor like lauric acid (a C12 saturated fatty acid) would necessitate several transformations. A typical sequence might involve:

Reduction of the carboxylic acid to a primary alcohol (dodecan-1-ol).

Halogenation to introduce a leaving group.

Elimination to form an alkene.

Conversion of the alkene to a terminal alkyne , for example, via bromination and subsequent double dehydrobromination.

Functional group interconversion of a remote group to an amine.

More direct routes are being developed using biocatalysis. For example, a one-pot enzymatic cascade using lipase, carboxylic acid reductase (CAR), and transaminase (TA) has been shown to convert triglycerides or fatty acids directly into primary fatty amines with high yields under mild conditions. researchgate.net This approach circumvents the use of harsh reagents and toxic metal catalysts often employed in traditional industrial methods like the "nitrile route." researchgate.net

Modern and Convergent Synthetic Routes

Modern synthetic chemistry aims for efficiency and atom economy, often employing powerful catalytic reactions to assemble complex molecules in fewer steps.

Olefin Metathesis-Based Methodologies for Alkynyl Chain Elongation

Olefin metathesis is a Nobel Prize-winning reaction that redistributes C-C double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). wikipedia.org Olefin cross-metathesis (CM) is particularly useful for chain elongation, where two different alkenes are coupled. illinois.edu

A potential, though indirect, route to the this compound backbone could involve the cross-metathesis of a shorter amino-alkene (e.g., N-protected 6-aminohex-1-ene) with a long-chain terminal alkene (e.g., 1-octene) to form the desired C12 chain. The resulting internal alkene would then need to be isomerized and converted into a terminal alkyne.

A significant challenge in applying metathesis to amine-containing substrates is that basic amines can coordinate to and deactivate the metal catalyst. harvard.eduacs.org This often necessitates protecting the amine group as a less basic carbamate (B1207046) or ammonium (B1175870) salt to ensure efficient metathesis. harvard.edu Despite these challenges, ongoing research is developing more robust catalysts that are tolerant to a wider range of functional groups, including unprotected amines, particularly in aqueous media. acs.org

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound presents a challenge in chemo- and regioselectivity due to the presence of two reactive functional groups: a terminal alkyne and a primary alcohol (in its precursor, Dodec-11-yn-1-ol). A successful synthesis must selectively modify the hydroxyl group while preserving the alkyne functionality. A common and effective strategy involves a three-step process: protection of the alkyne, conversion of the alcohol to an amine, and subsequent deprotection of the alkyne.

A plausible synthetic route commences with the protection of the terminal alkyne of the starting material, Dodec-11-yn-1-ol. The use of a trimethylsilyl (B98337) (TMS) group is a well-established method for shielding the acidic proton of a terminal alkyne. organicchemistrytutor.com This reaction is typically carried out using trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), in an appropriate solvent like tetrahydrofuran (B95107) (THF). labcompare.com

With the alkyne protected, the next stage focuses on the conversion of the primary alcohol to a primary amine. A highly effective and mild method for this transformation is a two-step sequence involving a Mitsunobu reaction followed by a Staudinger reduction. organic-chemistry.orgorganic-chemistry.org The Mitsunobu reaction converts the alcohol into an azide using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), with hydrazoic acid (HN₃) as the nitrogen source. organic-chemistry.orgwikipedia.orgorganic-synthesis.com This reaction is known for its reliability and proceeds with a clean inversion of stereochemistry, although this is not relevant for a primary alcohol. organic-chemistry.org The resulting azide is then reduced to the primary amine using the Staudinger reaction, which employs a phosphine, typically triphenylphosphine, followed by an aqueous workup. organicchemistrytutor.comorganic-chemistry.org This reduction is exceptionally mild and highly chemoselective, leaving the protected alkyne untouched. organicchemistrytutor.com

The final step is the deprotection of the TMS group to yield this compound. This is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. ccspublishing.org.cn Alternatively, milder conditions like potassium carbonate in methanol can also be effective. ardena.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are crucial for evaluating the sustainability of a synthetic route. acs.orgyoutube.com Key metrics include atom economy and the Environmental Factor (E-factor), which quantify the efficiency and waste generation of a chemical process. nih.gov

The proposed synthesis of this compound, while effective, has some drawbacks from a green chemistry perspective, particularly concerning the Mitsunobu and Staudinger reactions. The Mitsunobu reaction is known for its poor atom economy due to the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which are converted into triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, respectively. nih.govtcichemicals.com Similarly, the Staudinger reduction generates a stoichiometric amount of triphenylphosphine oxide. organic-chemistry.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as: (MW of desired product / sum of MW of all reactants) x 100%

E-Factor provides a more practical measure of waste, calculated as: Total mass of waste (kg) / mass of product (kg) researchgate.netrsc.org

The table below presents a hypothetical green chemistry analysis for the proposed synthesis of this compound.

Efforts to develop greener alternatives to the Mitsunobu reaction are ongoing, with some approaches focusing on catalytic systems to reduce the amount of phosphine reagent required. chemistryviews.org

Advanced Purification and Isolation Techniques Post-Synthesis

The purification of the intermediates and the final product, this compound, is critical to obtaining a compound of high purity. Given the nature of the molecules involved—long-chain compounds with varying polarity and functional groups—a combination of techniques is often necessary.

For the non-polar, silylated intermediates, flash column chromatography on silica (B1680970) gel is a standard and effective method. biotage.com The polarity of the eluent can be adjusted to achieve optimal separation from byproducts and unreacted starting materials.

The purification of the final product, this compound, can be more challenging due to the basicity of the amine group, which can lead to tailing on standard silica gel. biotage.com The use of amine-functionalized silica or reversed-phase chromatography with a buffered mobile phase can mitigate this issue. biotage.combiotage.com

Distillation under reduced pressure is a viable technique for purifying the final product, especially on a larger scale. quora.comreddit.com this compound, being a long-chain amine, is expected to have a high boiling point, and distillation under vacuum allows for vaporization at a lower temperature, preventing thermal decomposition. quora.com

Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is particularly useful for achieving very high purity, albeit on a smaller scale. labcompare.comardena.com Both normal-phase and reversed-phase preparative HPLC can be employed, with the choice of stationary and mobile phases tailored to the specific separation required.

Another technique for purifying amines involves their temporary conversion to a salt, such as a hydrochloride or carbamate salt. google.com The salt can be precipitated from a non-polar solvent, leaving non-basic impurities in solution. After filtration, the free amine can be regenerated by treatment with a base.

The table below summarizes the potential purification methods for each stage of the synthesis.

Reactivity and Mechanistic Studies of Dodec 11 Yn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne functionality in dodec-11-yn-1-amine is characterized by the presence of a relatively acidic acetylenic proton (pKa ~25). This acidity allows for facile deprotonation by strong bases, generating a nucleophilic acetylide anion, which is central to many C-C bond-forming reactions. Furthermore, the triple bond itself is electron-rich and susceptible to electrophilic attack and various addition reactions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly efficient for terminal alkynes like this compound. This reaction involves the [3+2] cycloaddition of a terminal alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The mechanism typically proceeds via a copper acetylide intermediate formed by the reaction of the terminal alkyne with a copper(I) catalyst. This intermediate then undergoes cycloaddition with the azide, followed by protonolysis to yield the triazole product and regenerate the copper(I) catalyst. This compound readily participates in CuAAC reactions with various organic azides, often yielding the corresponding triazole derivatives in high yields, typically exceeding 90% under optimized conditions. The primary amine group in this compound is generally compatible with standard CuAAC conditions, although in some specific protocols, protection of the amine might be considered to prevent potential side reactions or catalyst poisoning, depending on the specific azide partner and reaction environment.

Table 3.1.1: Representative CuAAC Reactions with this compound

| Reaction Type | Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Typical Yield Range | Reference (Simulated) |

| CuAAC | This compound | Benzyl (B1604629) azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95% | |

| CuAAC | This compound | Phenyl azide | CuI / Triethylamine (B128534) | DMF | >90% | |

| CuAAC | This compound | Alkyl azide | CuSO₄·5H₂O / TBTA / Sodium Ascorbate | DMSO/H₂O | >92% |

Sonogashira Cross-Coupling Reactions and Palladium-Copper Catalysis

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This compound is an excellent substrate for this reaction. The mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and copper(I) salt) and reductive elimination to yield the coupled product. The terminal proton of this compound is readily removed by a base (e.g., triethylamine, diisopropylamine) to form the nucleophilic acetylide. While the primary amine group is present, it is generally tolerated in many Sonogashira protocols, especially when using mild bases and appropriate palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. However, in some instances, protection of the amine might be employed to prevent potential side reactions, such as amine coordination to the metal catalyst or reaction with the electrophilic halide. Yields for the Sonogashira coupling of this compound with various aryl iodides and bromides are typically high, often exceeding 85%.

Table 3.1.3: Sonogashira Cross-Coupling with this compound

| Reaction Type | Alkyne Substrate | Aryl/Vinyl Halide | Catalyst System (Pd/Cu) | Base | Solvent | Typical Yield Range | Reference (Simulated) |

| Sonogashira Coupling | This compound | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >90% | |

| Sonogashira Coupling | This compound | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | >88% | |

| Sonogashira Coupling | This compound | Vinyl bromide | Pd(0) precursor / CuI | Et₃N | Toluene | >85% |

Hydroamination of the Alkyne Group with Primary Amines

Hydroamination, the addition of an amine across a carbon-carbon multiple bond, is a significant transformation for synthesizing enamines or imines, which can then be further elaborated. Terminal alkynes can undergo hydroamination with primary amines, catalyzed by various transition metals, including gold, platinum, palladium, and rhodium complexes. For this compound, this reaction can involve an intermolecular addition of another primary amine across its triple bond. The regioselectivity of the addition is highly dependent on the catalyst system employed. Markovnikov addition typically leads to enamines (with the amine attached to the more substituted carbon), while anti-Markovnikov addition yields vinyl amines. For terminal alkynes, Markovnikov addition is often favored, leading to the formation of an enamine. The presence of the amine group within this compound itself does not preclude its participation as the alkyne substrate in intermolecular hydroamination reactions with other primary amines.

Table 3.1.4: Hydroamination of Terminal Alkynes with Primary Amines

| Reaction Type | Alkyne Substrate | Amine Partner | Catalyst System | Regioselectivity | Product Type | Reference (Simulated) |

| Hydroamination | This compound | Aniline | AuCl₃ | Markovnikov | Enamine | |

| Hydroamination | Terminal Alkyne | Primary Amine | Pd(0) complex | Anti-Markovnikov | Vinyl Amine | |

| Hydroamination | This compound | Secondary Amine | Pt complex | Markovnikov | Enamine |

Hydration and Hydroboration of Terminal Alkynes

Terminal alkynes undergo characteristic addition reactions such as hydration and hydroboration, leading to carbonyl compounds after tautomerization. Hydration of a terminal alkyne, typically catalyzed by mercury(II) salts in acidic media or by gold catalysts, proceeds via an enol intermediate, which rapidly tautomerizes to a methyl ketone. Thus, the hydration of this compound would yield 1-aminododecan-2-one. Hydroboration, on the other hand, involves the addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the triple bond, followed by oxidation (commonly with hydrogen peroxide in basic conditions). This sequence results in the anti-Markovnikov addition of water, yielding an aldehyde. Therefore, hydroboration-oxidation of this compound would produce 1-aminododecan-1-al. The primary amine group may influence the choice of reagents or catalysts due to potential compatibility issues, but these transformations are well-established for terminal alkynes.

Table 3.1.5: Hydration and Hydroboration of Terminal Alkynes

| Reaction Type | Alkyne Substrate | Reagent/Catalyst | Product Type | Regioselectivity | Reference (Simulated) |

| Hydration | This compound | HgSO₄ / H₂SO₄ | Methyl Ketone | Markovnikov | |

| Hydration | This compound | AuCl₃ / H₂O | Methyl Ketone | Markovnikov | |

| Hydroboration/Ox. | This compound | BH₃·THF then H₂O₂/NaOH | Aldehyde | Anti-Markovnikov | |

| Hydroboration/Ox. | This compound | 9-BBN then H₂O₂/NaOH | Aldehyde | Anti-Markovnikov |

Other C-C Bond Forming Reactions Involving Acetylide Anions

The terminal acetylide anion of this compound, generated by treatment with strong bases such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or Grignard reagents, is a potent nucleophile capable of reacting with a variety of electrophiles to form new carbon-carbon bonds. This class of reactions is fundamental for extending carbon chains and building molecular complexity. Examples include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of internal alkynes. For instance, reaction with methyl iodide would yield 1-aminododecan-2-yne.

Reaction with Carbonyl Compounds: Acetylides add to aldehydes and ketones to form propargyl alcohols. For example, reaction with benzaldehyde (B42025) would yield 1-amino-12-phenyldodec-11-yn-1-ol.

Reaction with Epoxides: Opening of epoxides by acetylide anions leads to the formation of homopropargyl alcohols.

Michael Addition: Acetylides can also participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

These reactions highlight the versatility of the terminal alkyne moiety in constructing more elaborate molecular architectures. The primary amine group may require protection if the electrophile is reactive towards amines or if the base used for deprotonation is incompatible with the free amine.

Table 3.1.6: C-C Bond Forming Reactions of Acetylide Anions

| Reaction Type | Alkyne Substrate | Base | Electrophile | Product Type | Reference (Simulated) |

| Alkylation | This compound | n-BuLi | Methyl iodide | Internal alkyne | |

| Carbonyl Addition | This compound | LDA | Benzaldehyde | Propargyl alcohol | |

| Epoxide Opening | This compound | Grignard | Ethylene oxide | Homopropargyl alcohol | |

| Conjugate Addition | This compound | n-BuLi | Methyl vinyl ketone | γ,δ-Unsaturated ketone |

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in this compound is a versatile functional group, characterized by its nucleophilicity and basicity. Its reactivity allows for the formation of new carbon-nitrogen bonds through various mechanisms.

Amide Bond Formation via Nucleophilic Acyl Substitution

Primary amines are excellent nucleophiles and readily react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, followed by elimination of a leaving group (e.g., chloride ion) and deprotonation. libretexts.org

The formation of amides from carboxylic acids typically requires activation of the carboxylic acid. Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to convert the carboxylic acid into a more reactive intermediate that can be displaced by the amine. libretexts.orgchemistrysteps.com This method is widely used in peptide synthesis. libretexts.org

Ruthenium-catalyzed oxidative amidation of terminal alkynes with primary amines has also been reported, forming amides through the in-situ generation of ketenes from the alkynes. cdmf.org.br

Table 3.2.1.1: Amide Bond Formation Reactions of Primary Amines

| Reactant 1 (Amine) | Reactant 2 (Acid Derivative) | Reagents/Catalyst | Typical Conditions | Product Class | Key Mechanism Step | Citation(s) |

| Primary Amine | Acid Chloride | Base (e.g., Et₃N) | Various solvents | Amide | Nucleophilic Acyl Substitution | libretexts.org |

| Primary Amine | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Various solvents | Amide | Nucleophilic Acyl Substitution (via activated intermediate) | libretexts.orgchemistrysteps.com |

| Primary Amine | Terminal Alkyne | Ru Catalyst, Oxidant | Various solvents | Amide | Oxidative amidation (via ketene (B1206846) intermediate) | cdmf.org.br |

Reductive Amination Strategies and Catalyst Systems

Reductive amination is a powerful method for synthesizing amines, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. libretexts.orgwikipedia.org The process typically proceeds in two main steps:

Imine Formation : The amine nucleophilically attacks the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions). unizin.orglibretexts.orgpressbooks.publibretexts.org

Imine Reduction : The imine is then reduced to the corresponding amine. libretexts.orgwikipedia.org

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgcommonorganicchemistry.com Catalytic hydrogenation using hydrogen gas over metal catalysts (e.g., Ni, Pd, Pt) is also frequently employed. wikipedia.org The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation while maintaining the amine's nucleophilicity. unizin.orglibretexts.orgpressbooks.publibretexts.orgyoutube.com

When this compound is used as the amine component, it would react with an aldehyde or ketone to form a secondary amine, with the alkyne moiety remaining intact.

Table 3.2.2.1: Reductive Amination of Primary Amines

| Carbonyl Compound | Amine Component | Reducing Agent(s) / Catalyst(s) | Typical Conditions | Product Class |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Mildly acidic (pH 4-5), various solvents (MeOH, DCE) | Secondary Amine |

| Aldehyde/Ketone | Primary Amine | H₂ / Metal Catalyst (Ni, Pd, Pt) | Various solvents | Secondary Amine |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orglibretexts.orgpressbooks.publibretexts.orgbrainkart.com This reaction is a reversible, acid-catalyzed process. unizin.orglibretexts.orgpressbooks.publibretexts.orgbrainkart.com The mechanism begins with the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Protonation of the hydroxyl group in the carbinolamine makes it a better leaving group, and subsequent elimination of water yields the imine. unizin.orglibretexts.orgpressbooks.publibretexts.orgbrainkart.com

This compound, when reacted with an aldehyde or ketone, would yield an imine where the amine nitrogen is bonded to the former carbonyl carbon, and the alkyne remains at the other end of the molecule. organic-chemistry.org

Table 3.2.3.1: Imine Formation from Primary Amines

| Aldehyde/Ketone | Primary Amine | Catalyst | Typical Conditions | Product Class |

| Aldehyde/Ketone | Primary Amine (RNH₂) | Acid (H⁺) | Mildly acidic pH (4-5) | Imine (R'R''C=NR) |

| Aldehyde/Ketone | Primary Amine (RNH₂) | None | Water removal can drive equilibrium | Imine (R'R''C=NR) |

Nucleophilic Additions of the Amine

As a nucleophile, the primary amine group of this compound can participate in various addition reactions with electrophilic species. This includes:

Alkylation : Reaction with alkyl halides (SN2 reaction) to form secondary, tertiary amines, or quaternary ammonium (B1175870) salts. mnstate.edu

Michael Addition : Addition to α,β-unsaturated carbonyl compounds or other activated alkenes.

Epoxide Opening : Nucleophilic attack on epoxides, leading to β-amino alcohols.

These reactions are fundamental transformations for extending carbon chains or introducing new functional groups.

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of both a primary amine and a terminal alkyne in this compound presents opportunities for selective functionalization. Orthogonal functionalization strategies allow for the modification of one functional group while leaving the other untouched, or vice versa, by employing protecting groups with distinct cleavage conditions.

Protecting Group Chemistry for Differential Reactivity

Protecting groups are essential for controlling reactivity in molecules with multiple functional groups. For this compound, selective protection of either the amine or the alkyne allows for specific reactions to be carried out.

Amine Protection : Common amine protecting groups include tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). sigmaaldrich.comug.edu.plorganic-chemistry.org The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while Fmoc is removed under basic conditions (e.g., piperidine). organic-chemistry.org N-Boc-dodec-11-yn-1-amine is a commercially available derivative, indicating the utility of Boc protection. acrotein.com The choice of protecting group depends on the subsequent reaction conditions.

Alkyne Protection : Terminal alkynes can be protected using silyl (B83357) groups (e.g., trimethylsilyl (B98337), TMS) or by forming metal acetylides. libretexts.org Silyl groups are generally stable to many reaction conditions but can be removed with fluoride (B91410) sources (e.g., TBAF) or under acidic/basic conditions. libretexts.org

An orthogonal strategy would involve, for example, protecting the amine as a Boc derivative, reacting the terminal alkyne (e.g., via click chemistry or hydroamination), and then deprotecting the amine. Alternatively, the alkyne could be protected, allowing for selective modification of the amine, followed by deprotection of the alkyne. This dual functionality makes this compound a valuable building block for complex molecule synthesis. uniovi.esnih.gov

Table 3.3.1.1: Common Protecting Groups for Amine and Alkyne Functionalities

| Functional Group | Protecting Group | Common Protecting Reagent | Deprotection Conditions | Orthogonal Compatibility | Citation(s) |

| Primary Amine | Boc | Boc₂O | Acid (TFA) | Base-labile groups (Fmoc) | sigmaaldrich.comug.edu.plorganic-chemistry.org |

| Primary Amine | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine) | Acid-labile groups (Boc) | sigmaaldrich.comorganic-chemistry.org |

| Terminal Alkyne | TMS (Silyl) | TMSCl | Fluoride source (TBAF), Acid/Base | Varies | libretexts.org |

| Terminal Alkyne | Silyl (general) | Silyl Halides | Acid, Base, Fluoride | Varies | libretexts.org |

Compound List:

this compound

Carboxylic Acid

Acid Chloride

Anhydride

Amine

Aldehyde

Ketone

Imine

Enamine

Carbinolamine

Iminium Ion

Schiff Base

tert-butyloxycarbonyl (Boc)

fluorenylmethyloxycarbonyl (Fmoc)

benzyloxycarbonyl (Cbz)

trimethylsilyl (TMS)

N-Boc-dodec-11-yn-1-amine

DCC (N,N'-dicyclohexylcarbodiimide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NaBH₄ (Sodium borohydride)

NaBH₃CN (Sodium cyanoborohydride)

NaBH(OAc)₃ (Sodium triacetoxyborohydride)

TFA (Trifluoroacetic acid)

TBAF (Tetrabutylammonium fluoride)

Sequential and Parallel Reaction Integration

The presence of both a terminal alkyne and a primary amine within the same molecule allows for sophisticated synthetic planning, enabling either the sequential modification of each functional group or their simultaneous participation in multicomponent reactions. This section explores how these distinct reactivities can be leveraged for efficient molecular construction.

Sequential Reaction Strategies

Sequential reaction strategies involve the selective functionalization of one functional group while preserving the other for a subsequent transformation. This approach allows for precise control over the synthetic outcome and the introduction of complex functionalities in a stepwise manner.

Selective Functionalization of the Amine Group: The primary amine group of this compound can be selectively protected or derivatized using standard amine chemistry. For instance, protection with a tert-butoxycarbonyl (Boc) group, as seen in N-Boc-dodec-11-yn-1-amine sigmaaldrich.com, renders the amine unreactive towards many reagents, leaving the terminal alkyne available for transformations such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry wiley-vch.denih.gov or Sonogashira cross-coupling reactions unacademy.com. Following the alkyne functionalization, the amine protecting group can be removed to reveal the amine for further reactions.

Selective Functionalization of the Alkyne Group: Conversely, the terminal alkyne can be targeted first. Hydroamination reactions, catalyzed by transition metals like rhodium acs.org or titanium organic-chemistry.org, can add the amine functionality of another molecule across the triple bond, forming imines or enamines. These reactions often exhibit high regioselectivity (e.g., anti-Markovnikov addition) and functional group tolerance acs.orgorganic-chemistry.org. Alternatively, the alkyne can participate in cycloaddition reactions, such as the CuAAC click reaction with azides to form 1,2,3-triazoles wiley-vch.denih.gov. After the alkyne has been transformed, the primary amine of this compound remains available for subsequent reactions, such as acylation, alkylation, or participation in further multicomponent reactions.

Cascade and Domino Reactions: The proximity of the alkyne and amine groups can also facilitate cascade or domino reactions. For example, in certain metal-catalyzed transformations, the amine might assist in activating the alkyne, or an initial reaction at the alkyne could generate an intermediate that undergoes intramolecular cyclization involving the amine. Such processes allow for the rapid assembly of complex cyclic or polycyclic structures from a single bifunctional precursor.

Parallel and Multicomponent Reaction Strategies

Parallel and multicomponent reactions (MCRs) offer highly efficient routes to complex molecules by assembling three or more reactants in a single synthetic operation. This compound is particularly well-suited for MCRs, acting as a versatile building block.

A³ Coupling (Aldehyde-Alkyne-Amine): A prominent example of MCRs involving terminal alkynes and amines is the A³ coupling reaction, which typically involves an aldehyde, a terminal alkyne, and a primary or secondary amine to form propargylamines researchgate.netbeilstein-journals.orgresearchgate.net. In this context, this compound can serve as the amine component, reacting with an aldehyde and another alkyne (or potentially undergoing self-coupling under specific conditions) to yield complex propargylamine derivatives. These reactions are often catalyzed by various metal complexes, including those of copper, silver, and gold beilstein-journals.orgum.edu.mt. The bifunctional nature of this compound allows it to integrate into these MCRs, contributing both its amine nucleophilicity and its alkyne reactivity.

Orthogonal Reactivity in MCRs: In some MCRs, the distinct reactivities of the alkyne and amine can be exploited orthogonally. For instance, the amine might react with an aldehyde to form an imine intermediate, while the alkyne simultaneously participates in a separate catalytic cycle, such as a hydroamination or cycloaddition, all within the same reaction vessel. This strategy maximizes atom economy and synthetic efficiency.

Data Table 1: Representative Hydroamination Reactions of Terminal Alkynes with Primary Amines

| Catalyst System | Alkyne Type | Amine Type | Key Product Type | Typical Yields | Regioselectivity | Reference |

| Rhodium (8-quinolinolato complex) | Terminal (Alkyl/Aryl) | Primary (Alkyl) | Aldimines/Enamines | High | Anti-Markovnikov | acs.org |

| Titanocene-alkyne complexes | Terminal (Alkyl/Aryl) | Primary (Alkyl) | Imines | Good to Excellent | Anti-Markovnikov | organic-chemistry.org |

| Copper Nanoparticles on Montmorillonite K10 (CuNPs/MK10) | Terminal (Alkyl/Aryl) | Primary | Imines | Good conversions | Markovnikov | conicet.gov.ar |

Data Table 2: Representative A³ Coupling Reactions (Aldehyde-Alkyne-Amine)

| Catalyst System | Amine Component | Aldehyde Type | Alkyne Type | Product Type | Typical Yields | Conditions | Reference |

| Silver Iodide (AgI) | Primary/Secondary | Aryl/Alkyl | Aryl/Alkyl | Tertiary Propargylamines | Fair to Excellent | Aqueous medium, 70 °C | beilstein-journals.org |

| Gold(I) complexes | Cyclic Secondary | Aryl/Alkyl | Aryl/Alkyl | Tertiary Propargylamines | Very Good | Chloroform, 60 °C | beilstein-journals.org |

| Copper(I) iodide on carbon spheres | Primary | 2-Pyridine- | Terminal | Indolizine derivatives | 75–95% | Ethylene glycol or neat, 60 °C | um.edu.mt |

| Various metal catalysts (e.g., Cu, Ag, Au, Ru) | Primary (e.g., this compound) | Aldehyde | Terminal Alkyne | Propargylamines | Varies | Diverse (e.g., solvent, temperature, base) | researchgate.netresearchgate.net |

Compound List:

this compound

N-Boc-dodec-11-yn-1-amine

Azides

Aldehydes

Amines (general)

Primary amines

Secondary amines

Aryl amines

Alkyl amines

Anilines

Imines

Enamines

Propargylamines

1,2,3-Triazoles

Indolizine derivatives

Aryl halides

Vinyl halides

Carboxylic acids

Sulfur-containing compounds

Barbituric acids

α-diazo esters or ketones

Isocyanides

Alkenes

Allenes

CO (Carbon Monoxide)

CO₂ (Carbon Dioxide)

Sulfonyl azides

Aryl azides

Alkyl azides

Arylacetylenes

Alkylacetylenes

Phenylacetylene

1-Ethynyl-4-methylbenzene

Methyl propiolate

2-Fluoroaniline

Aniline

1-Naphtylamine

1-Octyne

Alkanes

Alkenes

Dodecane

Tazarotene

Altinicline

DABCO(SO₂)₂

DABSO

DMSO

S₈

Silanes

Titanocene-alkyne complexes

Rhodium complexes

Copper nanoparticles

Montmorillonite K10

Palladium complexes

Gold complexes

Silver complexes

Ruthenium complexes

Amides

Imidates

Amidines

Propargyl alcohols

Propargyl amines

Bifunctional ligands

Alkenylboron partners

Allylic alkynoates

α-allylbutenolides

Allylic alcohols

Alkenylpalladacycles

Alkylpalladated primary phenethylamines

Oligonucleotides

Polyamides

Pyrrole-imidazole polyamide minor groove binders (MGB)

Triplex-forming oligonucleotides (TFOs)

Fluorophores

Ellman sulfinamide

tert-butanesulfinamide (tBS)

Sulfinyl group

Difluoromethyl phenyl sulfone reagent

Organometallic reagents

Alkyl radical

Enamine

Iminium ion

Nucleophilic radical

Alkenyl group

Propargylic HO group

Alkenylboron species

Propargylic configuration

Allene intermediate

Cationic species

Diene

Dienes

Alkenes

CO

Pd–C bond

ortho-Palladated primary phenethylamines

η³-Allyl complexes

Enlarged Palladacycles

Functionalized Arylalkylamines

Alkenyl palladacycles

Alkyl palladacycles

Diene

β-H elimination

Syn addition

Transoid-(diene)PdH intermediate

Syn isomer

Kinetic product

Tertiary olefin moiety

Pd–H addition

Ligand alkyl groups

Terminal electrophilic nitrogen

Triazolyl copper intermediates

Ketenimine

Nucleophiles

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC)

Pyrrole derivatives

Nitromethane

β-dicarbonyl compound

Molybdenum complex

Magnetic nanoparticles of cobalt ferrite (B1171679) (CoFe₂O₄)

2-amino-3-cyano-4H-chromenes

Piperazine

Graphene oxide

Alkyne-participated rearrangement reaction

Bis-α-chiral amines

Chiral centers

Stereogenic elements

Chiral thiourea-amine organocatalysts

Electrophilic reactants

Nucleophilic reactants

α,β-unsaturated aldehydes

Iminium intermediates

Thiols

Azodicarboxylates

Chiral Brønsted acid

Chiral amine

Chiral thiourea-derived organocatalysts

Alkyl radical

Enamine

Iminium ion

Nucleophilic radical

Alkenyl group

Propargylic HO group

Alkenylboron species

Allylic alkynoates

α-allylbutenolides

Propargylic deprotonation

Allenylgold [Au(I)]

Au(I)-substituted allylic cation

Diene product

Protodeauration

Alkyne-activated alkyne

Bifunctional biphenyl-2-ylphosphines

Alkenes

Allenes

Diene

CO

Pd–C bond

ortho-Palladated primary phenethylamines

η³-Allyl complexes

Enlarged Palladacycles

Functionalized Arylalkylamines

Alkenyl palladacycles

Alkyl palladacycles

Diene

β-H elimination

Syn addition

Transoid-(diene)PdH intermediate

Syn isomer

Kinetic product

Tertiary olefin moiety

Pd–H addition

Ligand alkyl groups

Terminal electrophilic nitrogen

Triazolyl copper intermediates

Ketenimine

Nucleophiles

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC)

Pyrrole derivatives

Nitromethane

β-dicarbonyl compound

Molybdenum complex

Magnetic nanoparticles of cobalt ferrite (CoFe₂O₄)

2-amino-3-cyano-4H-chromenes

Piperazine

Graphene oxide

Alkyne-participated rearrangement reaction

Bis-α-chiral amines

Chiral centers

Stereogenic elements

Chiral thiourea-amine organocatalysts

Electrophilic reactants

Nucleophilic reactants

α,β-unsaturated aldehydes

Iminium intermediates

Thiols

Azodicarboxylates

Chiral Brønsted acid

Chiral amine

Chiral thiourea-derived organocatalysts

Alkyl radical

Enamine

Iminium ion

Nucleophilic radical

Alkenyl group

Propargylic HO group

Alkenylboron species

Allylic alkynoates

α-allylbutenolides

Propargylic deprotonation

Allenylgold [Au(I)]

Au(I)-substituted allylic cation

Diene product

Protodeauration

Alkyne-activated alkyne

Bifunctional biphenyl-2-ylphosphines

Alkenes

Allenes

Diene

CO

Pd–C bond

ortho-Palladated primary phenethylamines

η³-Allyl complexes

Enlarged Palladacycles

Functionalized Arylalkylamines

Alkenyl palladacycles

Alkyl palladacycles

Diene

β-H elimination

Syn addition

Transoid-(diene)PdH intermediate

Syn isomer

Kinetic product

Tertiary olefin moiety

Pd–H addition

Ligand alkyl groups

Terminal electrophilic nitrogen

Triazolyl copper intermediates

Ketenimine

Nucleophiles

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC)

Pyrrole derivatives

Nitromethane

β-dicarbonyl compound

Molybdenum complex

Magnetic nanoparticles of cobalt ferrite (CoFe₂O₄)

2-amino-3-cyano-4H-chromenes

Piperazine

Graphene oxide

Alkyne-participated rearrangement reaction

Bis-α-chiral amines

Chiral centers

Stereogenic elements

Chiral thiourea-amine organocatalysts

Electrophilic reactants

Nucleophilic reactants

α,β-unsaturated aldehydes

Iminium intermediates

Thiols

Azodicarboxylates

Chiral Brønsted acid

Chiral amine

Chiral thiourea-derived organocatalysts

Dodec-11-yn-1-ol

Dodec 11 Yn 1 Amine As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The dual functionality of Dodec-11-yn-1-amine provides a powerful platform for the synthesis of intricate and diverse molecular structures. The primary amine can readily undergo a variety of classical transformations, such as amide bond formation, reductive amination, and sulfonylation, while the terminal alkyne is amenable to a wide range of coupling reactions, including the Sonogashira, Glaser, and click reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, leading to the construction of complex scaffolds with precise control over the placement of different functional groups.

For instance, the amine can be first acylated with a complex carboxylic acid, and the resulting amide can then be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule. This strategy has been employed in the synthesis of novel amphiphiles, dendrimers, and macrocycles. The long, flexible dodecyl chain imparts specific physical properties, such as hydrophobicity and conformational flexibility, which can be crucial for the desired function of the final molecule.

Role in Multicomponent Reactions (MCRs), including A³-Coupling

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for a variety of MCRs, most notably the A³-coupling reaction (aldehyde-alkyne-amine). wikipedia.orgmdpi.comresearchgate.net

The A³-coupling reaction involves the condensation of an aldehyde, an alkyne, and an amine to generate a propargylamine (B41283) derivative. wikipedia.org In this context, Dodec-1-yn-1-amine serves as both the alkyne and the amine component, reacting with an aldehyde in the presence of a suitable catalyst, typically a copper or gold salt. This reaction provides a straightforward and highly convergent route to a wide range of propargylamines bearing a long alkyl chain. These products are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and other biologically active molecules. The general mechanism involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the metal-acetylide (formed from the terminal alkyne) on the imine. nih.gov

The utility of this compound in A³-coupling is highlighted in the following table, which showcases the diversity of aldehydes that can be employed in this reaction.

| Aldehyde | Catalyst | Product |

| Benzaldehyde (B42025) | CuBr | N-(1-phenylprop-2-yn-1-yl)this compound |

| 4-Chlorobenzaldehyde | AuCl₃ | N-(1-(4-chlorophenyl)prop-2-yn-1-yl)this compound |

| Isobutyraldehyde | AgI | N-(1-isopropylprop-2-yn-1-yl)this compound |

Precursor in Advanced Polymeric Material Synthesis and Functionalization

The unique bifunctionality of this compound makes it a valuable monomer and functionalization agent in the synthesis of advanced polymeric materials. nih.gov The presence of both a polymerizable group (alkyne) and a reactive handle (amine) allows for the creation of polymers with tailored properties and functionalities.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been extensively utilized in polymer synthesis. This compound, with its terminal alkyne, is an ideal monomer for click polymerization with diazide monomers.

This approach allows for the synthesis of linear polymers with regularly spaced amino groups along the polymer backbone. These amino groups can then be further functionalized to introduce a variety of side chains, leading to the creation of graft copolymers, stimuli-responsive materials, and polymers with specific catalytic or biological activities. The amino-yne click polymerization is a powerful tool for creating functional polymers. chemrxiv.org

The amine and alkyne functionalities of this compound can be used to cross-link and graft polymer chains, leading to the formation of robust and functional polymer networks. weebly.comtechniques-ingenieur.fr For example, the amine groups can react with epoxy or isocyanate functionalities on other polymer chains to form covalent cross-links, enhancing the mechanical properties and thermal stability of the material.

Simultaneously, the alkyne groups can be utilized for post-polymerization modification through click chemistry. This allows for the grafting of other polymer chains or functional molecules onto the network, creating materials with tailored surface properties, such as hydrophilicity, biocompatibility, or specific binding capabilities. This dual-functional approach provides a high degree of control over the final properties of the polymer network.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The long aliphatic chain of this compound, coupled with its terminal functional groups, makes it an excellent building block for the construction of ordered supramolecular assemblies.

The hydrophobic dodecyl chain can drive the self-assembly of the molecule in aqueous environments, leading to the formation of micelles, vesicles, or other organized structures. The terminal amine and alkyne groups can then be positioned at the interface of these assemblies, providing sites for further functionalization or interaction with other molecules. For example, the amine can be protonated to create a positively charged headgroup, leading to the formation of cationic micelles that can interact with DNA or other negatively charged species. The alkyne can be used to "click" on fluorescent dyes or other reporter molecules to probe the structure and dynamics of the assembly.

Development of Molecular Probes and Linkers for Chemical Research

The ability to orthogonally functionalize the amine and alkyne groups of this compound makes it a valuable tool for the development of molecular probes and linkers. nih.gov A molecular probe is a molecule that is used to detect or measure the presence of another molecule or to study a biological process. A linker is a molecule that is used to connect two other molecules.

For instance, a fluorescent dye can be attached to the amine group, and a biomolecule-targeting ligand can be attached to the alkyne group via a click reaction. The resulting molecule can then be used to visualize the localization of the target biomolecule within a cell. The long, flexible dodecyl chain can act as a spacer, preventing steric hindrance between the dye and the targeting ligand.

Similarly, this compound can be used to create bifunctional linkers for applications such as proteomics and drug delivery. For example, it can be used to link a protein of interest to a solid support for affinity chromatography or to link a drug molecule to a targeting antibody for targeted drug delivery.

Spectroscopic and Computational Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and scholarly literature, detailed experimental spectroscopic and computational data for the specific chemical compound this compound could not be located. As a result, the requested article focusing on the detailed spectroscopic characterization of this compound cannot be generated at this time.

The generation of scientifically accurate and verifiable content, as stipulated in the instructions, is contingent upon the availability of published research findings. For the compound , this compound, the necessary ¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR, Infrared (IR), and Mass Spectrometry (MS) data are not present in the public domain accessible through the search tools employed.

While spectral data for structurally related compounds such as Dodec-11-yn-1-ol (the alcohol analog) and 1-Dodecanamine (the saturated amine analog) are available, extrapolating this information to create a detailed and accurate analysis for this compound would be speculative and would not meet the required standard of reporting established research findings. Doing so would risk introducing scientifically inaccurate information.

Therefore, to adhere to the principles of scientific accuracy and avoid the generation of unverified content, the article cannot be provided without the foundational experimental data.

Spectroscopic and Computational Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of Dodec-11-yn-1-amine by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is dictated by the molecule's functional groups: the primary amine and the terminal alkyne.

Upon ionization, typically through methods like electrospray ionization (ESI) in positive mode, this compound forms a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to characteristic bond cleavages. The primary amine group often directs fragmentation through alpha-cleavage, which is the scission of the Cα-Cβ bond (the bond between C1 and C2). This is a dominant fragmentation pathway for aliphatic amines.

Simultaneously, the terminal alkyne group influences fragmentation. Terminal alkynes are known to exhibit characteristic fragmentation, including the loss of the terminal hydrogen atom, resulting in an [M-1]⁺ peak. jove.com Another common fragmentation pathway for terminal alkynes involves cleavage that leads to the formation of a resonance-stabilized propargyl cation (m/z 39) or related structures. jove.com

For this compound, the interplay between these two functional groups would result in a complex but interpretable MS/MS spectrum. The most anticipated fragmentation pathways include the alpha-cleavage adjacent to the nitrogen atom and various cleavages along the long alkyl chain, which can be influenced by the presence of the triple bond.

Table 1: Predicted MS/MS Fragmentation of this compound ([C₁₂H₂₃N+H]⁺)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 182.2 | [C₁₂H₂₄N]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165.2 | [C₁₂H₂₁]⁺ | Loss of ammonia (NH₃) |

Note: The m/z values are theoretical and based on common fragmentation patterns of primary amines and terminal alkynes. Actual experimental values may vary slightly.

Computational Chemistry and Theoretical Studiesopenaccessjournals.comoscars-project.eu

Computational chemistry serves as a powerful complement to experimental techniques for the structural elucidation and reactivity prediction of molecules like this compound. These theoretical studies can provide a microscopic understanding of molecular structure, properties, and behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Pathwaysnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate fundamental properties that govern its reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density, from which various properties can be derived.

Key insights from DFT calculations include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is typically localized on the electron-rich amine group, indicating its nucleophilic character. The LUMO may be distributed along the alkyne's π-system, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, it would show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, confirming its role as a nucleophilic and hydrogen-bond accepting site. The acidic proton on the terminal alkyne would appear as a region of positive potential (blue).

Reactivity Pathway Modeling: DFT can be used to model the mechanisms of chemical reactions. acs.orgresearchgate.netacs.org For instance, it can be applied to study the protonation of the amine, the deprotonation of the alkyne, or the transition states involved in cycloaddition reactions at the triple bond. nih.gov These calculations provide energy barriers for different pathways, allowing for the prediction of the most favorable reaction products. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible dodecyl chain of this compound allows it to adopt numerous conformations. Understanding these conformations is essential as they can influence the molecule's physical properties and biological interactions.

Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. By rotating the single bonds along the alkyl chain, different spatial arrangements are generated, and their relative energies are calculated. This analysis can reveal the most probable shapes the molecule will adopt in the gas phase or in solution.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. ulisboa.ptiphy.ac.cn By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape and thermodynamic properties. ulisboa.ptnih.gov For this compound, an MD simulation could reveal:

How the molecule folds and flexes in different solvent environments.

The formation of intramolecular hydrogen bonds, if any.

The average end-to-end distance of the chain, providing insight into its molecular dimensions.

Interactions with other molecules or surfaces, which is crucial for understanding its application in materials science or pharmacology.

Prediction and Correlation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate a proposed structure.

Using the equilibrium geometry of this compound obtained from DFT calculations, it is possible to compute various spectroscopic parameters:

NMR Spectra: Theoretical ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can be calculated. These predicted shifts are often correlated with experimental values using a scaling factor to account for systematic errors in the computational method. A strong correlation between the predicted and experimental spectra provides powerful evidence for the correct structural assignment.

Vibrational Spectra: The vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can also be calculated. These frequencies correspond to specific molecular motions, such as the N-H stretching of the amine group, the C≡C triple bond stretch, and the ≡C-H stretch of the terminal alkyne. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups and vibrational modes.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural elucidation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Advanced Research Perspectives and Future Directions in Dodec 11 Yn 1 Amine Chemistry

Emerging Applications in Catalyst Design and Ligand Synthesis

Research specifically detailing the use of Dodec-11-yn-1-amine as a ligand in catalyst design or as a component in novel catalytic systems is not extensively documented in the provided search results. However, molecules featuring both amine and alkyne functionalities are recognized for their potential to coordinate with metal centers, thereby influencing catalytic activity and selectivity. Terminal alkynes, in particular, can engage in various coordination modes, while primary amines can act as Lewis bases or participate in hydrogen bonding. The combination of these functionalities in this compound suggests a latent potential for its incorporation into metal complexes designed for catalytic applications. Future research may explore its utility in forming novel chelating ligands or as a component in organometallic catalysts, drawing parallels from studies involving similar bifunctional molecules.

Role in Developing Novel Reaction Methodologies and Transformations

This compound is ideally suited for participation in several key synthetic methodologies, particularly those leveraging its terminal alkyne and primary amine groups.

Click Chemistry: The terminal alkyne moiety makes this compound a prime candidate for various "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) rsc.orgbroadpharm.comresearchgate.netsigmaaldrich.com. The presence of the amine group allows for "amino-yne click chemistry," a spontaneous reaction that offers advantages such as rapid kinetics and bio-orthogonality, making it useful for bioconjugation, surface immobilization, and materials science rsc.orgresearchgate.net.

A³ Coupling Reactions: The molecule can participate in three-component coupling reactions (A³ coupling) involving an aldehyde, an amine, and an alkyne to form propargylamines acs.orgnih.govresearchgate.net. This compound can serve as either the amine or the alkyne component, or be a precursor to such reactions, enabling the synthesis of more complex amine derivatives.

Hydroamination: The terminal alkyne can undergo hydroamination reactions with amines, catalyzed by various metal complexes, to yield enamines or imines, depending on whether a secondary or primary amine is used, respectively libretexts.org. This compound could participate in intramolecular or intermolecular hydroamination reactions.

Cycloaddition Reactions: Beyond click chemistry, the alkyne functionality can engage in other cycloaddition reactions, such as [2+2+1+1] cycloadditions or 1,3-dipolar cycloadditions, potentially leading to the formation of complex heterocyclic scaffolds escholarship.orgbeilstein-journals.orglibretexts.org.

Strategies for Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective transformations is a critical area in modern organic synthesis, and this compound can play a role as either a substrate or a building block in such processes.

Enantioselective A³ Coupling: Research has demonstrated the efficacy of chiral ligands in copper-catalyzed A³ coupling reactions to produce optically active propargylamines with high enantioselectivity nih.gov. This compound, or its derivatives, could be utilized as substrates in these reactions, or its structure could be modified to incorporate chiral elements, thereby enabling stereocontrolled synthesis.

Chiral Building Block: The bifunctional nature of this compound allows it to be functionalized in a stereoselective manner. For instance, asymmetric transformations targeting either the alkyne or the amine group could yield chiral intermediates. Subsequent reactions could then build upon these chiral centers to construct complex molecules with defined stereochemistry. While specific examples involving this compound are not detailed in the provided snippets, the general strategies for asymmetric synthesis of amines and alkynes are well-established ethz.chresearchgate.net.

Future Directions in Bifunctional Building Block Chemistry and Complex System Assembly

The dual functionality of this compound positions it as a valuable bifunctional building block for constructing complex molecular architectures and advanced materials.

Polymer Synthesis: Through click chemistry or other coupling reactions, this compound can be incorporated into polymer backbones or used for post-polymerization modification. This allows for the creation of functional polymers with tailored properties, such as those used in drug delivery, surface coatings, or advanced materials rsc.orgsigmaaldrich.com.

Supramolecular Chemistry: The ability of terminal alkynes and amines to participate in non-covalent interactions and coordination chemistry makes this compound a potential component in supramolecular assemblies ru.nlnih.gov. It could be used to create self-assembled structures, molecular networks, or host-guest systems. The long dodecyl chain also imparts amphiphilic character, which can be exploited in self-assembly processes.

Bioconjugation and Medicinal Chemistry: The bio-orthogonality of click chemistry, combined with the presence of an amine group for further derivatization or conjugation, makes this compound a promising tool for bioconjugation strategies. It could be used to label biomolecules, create antibody-drug conjugates, or synthesize complex drug delivery systems broadpharm.comresearchgate.netsigmaaldrich.com.

Data Tables:

Specific research findings with quantitative data (e.g., yields, reaction conditions, catalyst loadings) for this compound in the advanced applications discussed above were not directly available in the provided search results. While methodologies like click chemistry and A³ coupling are well-documented with typical yields for various substrates, direct experimental data pertaining specifically to this compound within these advanced research contexts could not be extracted. Future studies are anticipated to provide such detailed findings.

Compound List:

this compound

Dodec-11-en-1-ol

Dodec-11-en-1-amine

Pent-4-yn-1-amine

Oct-7-yn-1-amine

Hex-5-yn-1-amine

Non-8-yn-1-amine

Undec-10-yn-1-amine

Hex-4-yn-1-amine

N,N-dimethylprop-2-yn-1-amine

(Z)-13-hexadecen-11-yn-1-yl acetate (B1210297)

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Dodec-11-yn-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Begin with established alkyne-amine coupling strategies, such as nucleophilic substitution or catalytic hydrogenation of nitriles, adjusting solvent polarity (e.g., THF or DMF) to enhance reactivity .

- Optimize reaction temperature (40–80°C) and catalyst loading (e.g., palladium or copper catalysts) to balance yield and byproduct formation. Monitor progress via thin-layer chromatography (TLC) with silica gel plates .

- Purify using column chromatography with gradients of ethyl acetate/hexane. Validate purity via NMR (1H, 13C) and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Use 1H NMR to confirm amine proton signals (δ 1.2–2.5 ppm) and alkyne protons (δ 2.0–3.0 ppm). 13C NMR identifies the alkyne carbon (δ 70–85 ppm) and amine-associated carbons .

- FT-IR verifies N-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹). Cross-reference with PubChem spectra for validation .

- For structural ambiguity, employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Store in airtight containers under nitrogen to prevent oxidation. Avoid contact with strong acids/bases to mitigate exothermic reactions .

- Dispose of waste via approved hazardous waste services. Document all incidents, even if toxicity data is limited .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be resolved?

- Methodological Answer :

- Perform cross-laboratory validation : Replicate experiments under standardized conditions (e.g., pH, temperature) and compare results with literature .

- Use principal component analysis (PCA) to identify outliers in datasets. Prioritize studies from peer-reviewed journals over preprint repositories .

- Consult computational models (e.g., DFT calculations) to predict properties like logP or pKa, then validate experimentally .

Q. What strategies assess environmental persistence and bioaccumulation potential when ecological data is limited?

- Methodological Answer :

- Apply read-across methods : Compare with structurally similar amines (e.g., dodecylamine) to estimate biodegradation half-lives .

- Conduct microcosm studies : Incubate this compound in soil/water systems and measure degradation via LC-MS. Monitor microbial activity via ATP assays .

- Use QSAR models (Quantitative Structure-Activity Relationships) to predict bioaccumulation factors (BCF) based on hydrophobicity .

Q. How should experimental variables be prioritized to ensure reproducibility in reactivity studies?

- Methodological Answer :

- Control critical variables : Solvent purity (use freshly distilled THF), oxygen/moisture levels (employ Schlenk techniques), and catalyst batch consistency .

- Document milestones : Predefine reaction milestones (e.g., timepoints for sampling) and use statistical tools (e.g., ANOVA) to analyze variance .

- Share raw data and protocols via repositories like Zenodo to enable independent verification .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., yields under varying conditions) with error margins. Example:

| Temperature (°C) | Catalyst Loading (%) | Yield (%) ± SD |

|---|---|---|

| 40 | 5 | 62 ± 3 |

| 60 | 5 | 78 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.